2-Chloro-2-methylbutane

Description

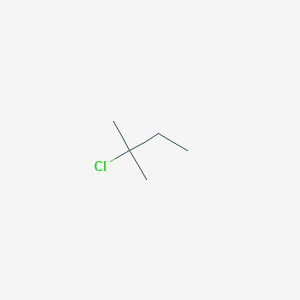

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNIHJHMEQZAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060484 | |

| Record name | Butane, 2-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-36-5 | |

| Record name | 2-Chloro-2-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2-chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-methylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 2-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTANE, 2-CHLORO-2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO6BZZ3FGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-2-methylbutane chemical and physical properties

An In-depth Technical Guide to 2-Chloro-2-methylbutane

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (tert-amyl chloride), a significant tertiary alkyl halide. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It covers core identification data, detailed physical and chemical characteristics, spectroscopic information, and experimental protocols. The guide also illustrates key reaction mechanisms and experimental workflows through detailed diagrams to facilitate a deeper understanding of its behavior.

Introduction

This compound, also commonly known as tert-amyl chloride, is a halogenated alkane with the chemical formula C₅H₁₁Cl.[1][2] As a tertiary alkyl halide, the chlorine atom is bonded to a tertiary carbon, a structural feature that profoundly influences its chemical reactivity.[3] This structure makes it an excellent substrate for unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) reactions, primarily due to the stability of the tertiary carbocation intermediate formed during these processes.[3][4] Its primary applications include use as a solvent, in organic synthesis, as a catalytic agent, and as a petrochemical additive.[4][5]

Identification and Nomenclature

Clear identification is critical in chemical research. This compound is cataloged under various identifiers across chemical databases.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Common Synonyms | tert-Amyl chloride, tert-Pentyl chloride, 2-Methyl-2-chlorobutane[1][6] |

| CAS Number | 594-36-5[1][2][7] |

| Molecular Formula | C₅H₁₁Cl[1][2][4] |

| Molecular Weight | 106.59 g/mol [1][2][4] |

| InChI Key | CRNIHJHMEQZAAS-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCC(C)(C)Cl[1] |

Physical Properties

This compound is a colorless, clear, and highly flammable liquid at room temperature.[4][8] Its physical characteristics are summarized below.

| Property | Value |

| Appearance | Colourless liquid[4] |

| Melting Point | -73 °C[4][5][9] |

| Boiling Point | 85-86 °C[4][5][10] |

| Density | 0.866 g/mL at 25 °C[4][5] |

| Refractive Index (n20/D) | 1.405[4][9] |

| Flash Point | -10 °C (14 °F)[5] |

| Vapor Pressure | 73.3 mmHg at 25 °C[10] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ethyl ether[4][5][10] |

| Dielectric Constant | 9.30[8][9] |

Chemical Properties and Reactivity

Stability and Incompatibility

The compound is stable under standard conditions but is incompatible with strong oxidizing agents.[4][8] Purification methods typically used for other alkyl chlorides can lead to decomposition.[4][11] Unsaturated contaminants can be removed by chlorination in bright light, followed by distillation.[4]

Reactivity Profile

As a tertiary alkyl halide, this compound readily undergoes reactions that proceed through a stable tertiary carbocation intermediate.

-

Sₙ1 Reactions : It is a classic substrate for Sₙ1 reactions. For instance, its solvolysis and hydrolysis have been studied to evaluate the influence of solvent and molecular structure on reaction rates.[4] The reaction with a nucleophile begins with the slow departure of the chloride leaving group to form a planar tert-amyl carbocation, which is then rapidly attacked by the nucleophile from either face.

-

E1 Reactions : In the presence of a weak base, this compound can undergo an E1 elimination reaction, which competes with the Sₙ1 pathway. This involves the formation of the same carbocation intermediate, followed by the removal of a proton from an adjacent carbon to form an alkene.

Below is a diagram illustrating the central role of the carbocation intermediate in both Sₙ1 and E1 pathways.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopic Method | Key Features |

| Infrared (IR) Spectroscopy | C-H stretching vibrations are expected around 3000-2800 cm⁻¹. A characteristic peak for the C-Cl bond stretching vibration typically appears in the range of 800-600 cm⁻¹.[12][13] |

| ¹H NMR Spectroscopy | The spectrum is expected to show distinct signals for the methyl and ethyl protons. The exact chemical shifts would depend on the solvent used, but generally, one would observe a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, and a singlet for the two methyl groups attached to the tertiary carbon. |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and various fragmentation patterns characteristic of the compound's structure.[6][14] |

Experimental Protocols

Synthesis of this compound via Sₙ1 Reaction

This protocol details the synthesis from 2-methyl-2-butanol (B152257) (tert-amyl alcohol) and concentrated hydrochloric acid.[15][16][17] The reaction proceeds via an Sₙ1 mechanism.

Materials:

-

2-methyl-2-butanol (tert-amyl alcohol)

-

Concentrated (12 M) hydrochloric acid (HCl)

-

Saturated sodium chloride (NaCl) solution

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or calcium chloride (CaCl₂)

-

Separatory funnel (125 mL)

-

Erlenmeyer flasks

-

Simple distillation apparatus

Procedure:

-

Reaction Setup : In a 125 mL separatory funnel, combine 10 mL of 2-methyl-2-butanol and 25 mL of concentrated (12 M) HCl.[16][17]

-

Reaction : Gently swirl the funnel without the stopper for approximately 1 minute to mix the reactants.[15][16] Stopper the funnel, invert, and vent frequently to release pressure. Shake the funnel for several minutes to ensure the reaction goes to completion.[15][17]

-

Phase Separation : Allow the mixture to stand until two distinct layers form. The upper, less dense layer is the organic product.[15]

-

Washing :

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer with 10 mL of saturated aqueous NaCl solution.[15] Separate and discard the aqueous layer.

-

Add 10 mL of cold 5% aqueous NaHCO₃ solution to neutralize any remaining acid. Swirl gently without the stopper until effervescence ceases, then stopper and shake, venting frequently.[15] Separate and discard the aqueous layer.

-

Wash with 10 mL of water, followed by a final wash with 10 mL of saturated aqueous NaCl.[15]

-

-

Drying : Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or calcium chloride.[15][17] Swirl intermittently for 5-10 minutes.

-

Purification : Decant the dried liquid into a round-bottom flask and perform a simple distillation, collecting the fraction that boils between 82-85 °C.[15]

The following diagram outlines the synthesis and purification workflow.

Reaction Mechanism Diagrams

The synthesis follows an Sₙ1 mechanism, with a competing E1 pathway.

Sₙ1 Mechanism: The hydroxyl group of the alcohol is protonated by HCl to form a good leaving group (water). The departure of water generates a stable tertiary carbocation, which is then attacked by the chloride ion.

E1 Mechanism (Side Reaction): The carbocation intermediate can also lose a proton from an adjacent carbon to form an alkene, leading to elimination byproducts.

Safety and Handling

This compound is a hazardous substance that requires careful handling. It is a highly flammable liquid and vapor and causes skin, eye, and respiratory irritation.[10]

| Hazard Information | Details |

| Signal Word | Danger |

| Hazard Statements | H225: Highly flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P233: Keep container tightly closed. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment | Eyeshields, chemical-resistant gloves, respirator with appropriate filter (e.g., type ABEK). |

| Storage Class | Flammable liquids (Storage Class 3) |

References

- 1. Butane, 2-chloro-2-methyl- | C5H11Cl | CID 61143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 594-36-5 | Benchchem [benchchem.com]

- 4. This compound | 594-36-5 [chemicalbook.com]

- 5. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Butane, 2-chloro-2-methyl- [webbook.nist.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. This compound [stenutz.eu]

- 10. chembk.com [chembk.com]

- 11. This compound CAS#: 594-36-5 [m.chemicalbook.com]

- 12. brainly.com [brainly.com]

- 13. (Solved) - Analyze the infrared spectra for 2-chloro-2-methyl butane FIND... (1 Answer) | Transtutors [transtutors.com]

- 14. Butane, 2-chloro-2-methyl- [webbook.nist.gov]

- 15. personal.tcu.edu [personal.tcu.edu]

- 16. studylib.net [studylib.net]

- 17. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

An In-depth Technical Guide to 2-Chloro-2-methylbutane

This technical guide provides a comprehensive overview of 2-chloro-2-methylbutane, a significant chemical compound in organic synthesis and various industrial applications. Designed for researchers, scientists, and professionals in drug development, this document details its chemical identifiers, physical and spectroscopic properties, and outlines a standard experimental protocol for its synthesis.

Chemical Identifiers and Synonyms

This compound is known by several names and is cataloged under various chemical registry numbers. These identifiers are crucial for accurate documentation and database searches in scientific literature and chemical inventories.

| Identifier Type | Value |

| CAS Registry Number | 594-36-5[1][2][3][4] |

| IUPAC Name | This compound[2] |

| Synonyms | tert-Amyl chloride, tert-Pentyl chloride, 2-Methyl-2-chlorobutane, 1,1-Dimethylpropyl chloride[1][3][5] |

| Molecular Formula | C5H11Cl[1][2][3][4] |

| InChI | InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3[1][2][3] |

| InChIKey | CRNIHJHMEQZAAS-UHFFFAOYSA-N[1][2][3] |

| Canonical SMILES | CCC(C)(C)Cl[1][2] |

| EC Number | 209-836-2[2] |

| Beilstein/REAXYS Number | 1696930 |

| PubChem Substance ID | 24856728 |

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound, which are essential for its handling, characterization, and use in experimental settings.

Physical Properties

| Property | Value |

| Molecular Weight | 106.59 g/mol [1][4] |

| Appearance | Colorless liquid[6][7] |

| Boiling Point | 85-86 °C[6][7][8] |

| Melting Point | -73 °C[1][6][8] |

| Density | 0.866 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.405 |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ethyl ether[6][8] |

| Flash Point | -10 °C (14 °F) - closed cup[8] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds.

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Spectra available[5][9][10] |

| ¹³C NMR | Spectra available[5] |

| Infrared (IR) | Spectra available[3][9] |

| Mass Spectrometry (MS) | Spectra available from Gas Chromatography-Mass Spectrometry (GC-MS)[3][5][11][12][13] |

| Raman Spectroscopy | Spectrum available[5] |

Experimental Protocol: Synthesis of this compound

This section details a common laboratory procedure for the synthesis of this compound via an SN1 reaction, starting from 2-methyl-2-butanol (B152257) and concentrated hydrochloric acid.[14][15][16][17]

Materials and Reagents

-

2-methyl-2-butanol (tert-amyl alcohol)

-

Concentrated hydrochloric acid (12 M)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous calcium chloride

-

Separatory funnel (125 mL)

-

Erlenmeyer flasks (50 mL and 500 mL)

-

Distillation apparatus

Procedure

-

Reaction Setup : In a 125 mL separatory funnel, combine 10 mL of 2-methyl-2-butanol and 25 mL of concentrated hydrochloric acid.[16][17]

-

Reaction : Gently swirl the mixture without the stopper for approximately one minute. Then, stopper the funnel, invert it, and vent to release any pressure buildup. Shake the funnel for about five minutes, venting intermittently.[14][16][17]

-

Phase Separation : Allow the mixture to stand until two distinct layers form. The upper layer is the organic layer containing the product.[14][15]

-

Washing :

-

Separate the layers, retaining the organic layer.

-

Wash the organic layer with 10 mL of water.[17]

-

Next, wash the organic layer with 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Swirl gently at first to control the effervescence of CO2, then stopper and shake, venting frequently.[16][17]

-

Finally, wash the organic layer with 10 mL of saturated sodium chloride solution to help remove dissolved water.[15]

-

-

Drying : Transfer the organic layer to a 50 mL Erlenmeyer flask and add anhydrous calcium chloride pellets to dry the product. Swirl the flask intermittently for about 15 minutes.[14][17]

-

Purification : Decant the dried liquid into a distillation flask. Perform a simple distillation, collecting the fraction that boils between 82-85 °C.[15]

-

Analysis : The identity and purity of the collected this compound can be confirmed using spectroscopic methods such as GC-MS, IR, and NMR spectroscopy.[14][18]

Workflow and Reaction Pathway Visualization

The following diagrams illustrate the synthesis workflow and the underlying chemical reaction mechanism.

Caption: Workflow for the synthesis and purification of this compound.

Caption: The SN1 reaction mechanism for the formation of this compound.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Butane, 2-chloro-2-methyl- | C5H11Cl | CID 61143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butane, 2-chloro-2-methyl- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | 594-36-5 [chemicalbook.com]

- 7. Manufacturers of this compound, 98%, CAS 594-36-5, C 2935, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 8. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Solved SN1- Synthesis of this compound Spectra | Chegg.com [chegg.com]

- 10. This compound(594-36-5) 1H NMR [m.chemicalbook.com]

- 11. Butane, 2-chloro-2-methyl- [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(594-36-5) MS [m.chemicalbook.com]

- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 15. personal.tcu.edu [personal.tcu.edu]

- 16. studylib.net [studylib.net]

- 17. Preparation of this compound [chemistry.gravitywaves.com]

- 18. scribd.com [scribd.com]

Synthesis of 2-Chloro-2-methylbutane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the synthesis mechanism of 2-chloro-2-methylbutane, a key intermediate in various organic syntheses. This document outlines the prevalent SN1 reaction mechanism, comprehensive experimental protocols, and extensive data analysis to support research and development in the pharmaceutical and chemical industries.

Core Synthesis Mechanism: SN1 Reaction

The primary route for the synthesis of this compound is the reaction of 2-methyl-2-butanol (B152257) with concentrated hydrochloric acid. This reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. The stability of the tertiary carbocation intermediate is the driving force for this pathway.

The mechanism unfolds in three key steps:

-

Protonation of the Alcohol: The hydroxyl group of 2-methyl-2-butanol is a poor leaving group. In the presence of a strong acid like hydrochloric acid, the hydroxyl group is protonated to form a good leaving group, water.[1]

-

Formation of a Tertiary Carbocation: The protonated alcohol dissociates, leading to the formation of a stable tertiary carbocation and a water molecule. This is the rate-determining step of the reaction.[2][3]

-

Nucleophilic Attack: The chloride ion from hydrochloric acid, acting as a nucleophile, attacks the electron-deficient carbocation to form the final product, this compound.[3]

This reaction is particularly effective for tertiary alcohols as they form the most stable carbocations, minimizing the likelihood of rearrangement reactions that can occur with primary and secondary alcohols.[1]

Quantitative Data Summary

Table 1: Physical Properties of Key Compounds

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 2-Methyl-2-butanol | 88.15 | 102 | 0.805 |

| This compound | 106.59 | 85-86 | 0.866 |

Table 2: Reported Yields for the Synthesis of this compound

| Reactants | Reaction Conditions | Reported Yield (%) | Reference |

| 5 mL of 2-methyl-2-butanol and 10 mL of concentrated 12M HCl | Not specified | 57.6 | [4] |

| 5 mL of 2-methyl-2-butanol and 10 mL of concentrated 12M HCl | Not specified | 29.16 | [5] |

Note: The variability in reported yields can be attributed to differences in reaction time, temperature, and purification techniques.

Detailed Experimental Protocols

The following is a synthesized protocol based on established laboratory procedures for the synthesis of this compound.

Materials:

-

2-methyl-2-butanol (tert-amyl alcohol)

-

Concentrated hydrochloric acid (12 M)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous calcium chloride or magnesium sulfate

-

Separatory funnel (125 mL)

-

Erlenmeyer flasks

-

Distillation apparatus (optional, for further purification)

Procedure:

-

Reaction Setup: In a 125 mL separatory funnel, combine 10 mL of 2-methyl-2-butanol and 25 mL of concentrated hydrochloric acid.

-

Reaction: Gently swirl the mixture in the separatory funnel for approximately one minute without the stopper to release any initial pressure buildup. Then, stopper the funnel and shake for 5-10 minutes, venting frequently by inverting the funnel and opening the stopcock to release the pressure from the evolved gases.[1][6]

-

Separation of Layers: Allow the mixture to stand until two distinct layers form. The upper organic layer contains the product, this compound, and the lower layer is the aqueous phase.

-

Washing the Organic Layer:

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer with 20 mL of water. Shake and vent the funnel, then separate and discard the aqueous layer.

-

Neutralize any remaining acid by washing the organic layer with two 20 mL portions of 5% sodium bicarbonate solution. Be cautious as this will evolve carbon dioxide gas, so vent frequently.[1]

-

Perform a final wash with 20 mL of saturated sodium chloride solution to help remove dissolved water from the organic layer.[6]

-

-

Drying the Product: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of a drying agent, such as anhydrous calcium chloride or magnesium sulfate, and swirl the flask. Continue adding small portions of the drying agent until it no longer clumps together, indicating that the product is dry.

-

Isolation of the Final Product: Decant or filter the dried liquid into a pre-weighed flask to determine the final yield. For higher purity, the product can be further purified by simple distillation, collecting the fraction that boils between 82-85°C.[6]

Spectroscopic Data for Product Characterization

Table 3: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.55 | Singlet | 6H | Two methyl groups (-CH₃) at C2 |

| ~1.75 | Quartet | 2H | Methylene group (-CH₂) at C3 |

| ~1.00 | Triplet | 3H | Methyl group (-CH₃) at C4 |

Table 4: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~70 | C2 (quaternary carbon bonded to Cl) |

| ~36 | C3 (methylene carbon, -CH₂) |

| ~30 | C1 & C2-methyls (methyl carbons, -CH₃) |

| ~9 | C4 (methyl carbon, -CH₃) |

Table 5: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2970-2850 | C-H stretch | Alkane |

| 1465 | C-H bend | Alkane |

| 1380 | C-H bend | Alkane |

| 800-600 | C-Cl stretch | Alkyl Halide |

The absence of a broad peak around 3200-3600 cm⁻¹ (characteristic of an O-H stretch) in the IR spectrum of the product confirms the conversion of the alcohol to the alkyl halide.[7]

Mandatory Visualizations

References

- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Solved The synthesis of this compound by reaction | Chegg.com [chegg.com]

- 5. the synthesis of this compound by reaction | Chegg.com [chegg.com]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. brainly.com [brainly.com]

SN1 reaction kinetics of tertiary alkyl halides

An In-depth Technical Guide to the SN1 Reaction Kinetics of Tertiary Alkyl Halides

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the unimolecular nucleophilic substitution (SN1) reaction kinetics of tertiary alkyl halides. It covers the core mechanistic principles, factors influencing reaction rates, quantitative kinetic data, and detailed experimental protocols for kinetic analysis.

Introduction to the SN1 Reaction

The unimolecular nucleophilic substitution (SN1) reaction is a fundamental pathway in organic chemistry, particularly for substrates that can form stable carbocation intermediates, such as tertiary alkyl halides.[1] The designation "SN1" signifies a S ubstitution, N ucleophilic, U nimolecular reaction, indicating that the rate-determining step involves a single molecule.[1][2] This reaction is characterized by a stepwise mechanism involving the formation of a carbocation intermediate, which is then attacked by a nucleophile.[3] Understanding the kinetics of this reaction is critical in synthetic chemistry and drug development for predicting reaction outcomes and optimizing conditions.

Core Kinetics and Mechanism

The SN1 reaction proceeds via a multi-step mechanism, which dictates its kinetic behavior. The overall process can be broken down into two or three key steps, depending on the nature of the nucleophile.

The SN1 Rate Law

A key feature of the SN1 reaction is its first-order kinetics.[2] The reaction rate is dependent only on the concentration of the alkyl halide (the substrate) and is independent of the concentration of the nucleophile.[4][5] The rate law is expressed as:

Rate = k[R-X]

Where:

-

k is the first-order rate constant.

-

[R-X] is the concentration of the tertiary alkyl halide.

This unimolecular dependency arises because the slowest step of the reaction, the formation of the carbocation, involves only the substrate molecule.[2][6]

Mechanistic Steps

The mechanism for the solvolysis of a tertiary alkyl halide, such as tert-butyl chloride, involves the following steps:

-

Step 1: Formation of a Carbocation (Rate-Determining) : The carbon-halogen bond breaks heterolytically, with the leaving group departing with the electron pair. This slow step forms a planar carbocation intermediate.[2][7]

-

Step 2: Nucleophilic Attack : A nucleophile rapidly attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, which can lead to a mixture of enantiomers if the starting material is chiral at the reacting center.[2]

-

Step 3: Deprotonation (if necessary) : If the nucleophile is a neutral molecule (like water or an alcohol), a final, rapid deprotonation step occurs to yield the final product.[3]

The logical flow of this mechanism is visualized below.

References

- 1. studylib.net [studylib.net]

- 2. theochem.mercer.edu [theochem.mercer.edu]

- 3. Evidence for different types of water participation in the solvolysis of 1-adamantyl, tert-butyl, and methyl chlorides from density functional theory computations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. ocw.uci.edu [ocw.uci.edu]

- 6. amherst.edu [amherst.edu]

- 7. books.rsc.org [books.rsc.org]

Stability and Degradation of 2-Chloro-2-methylbutane: A Technical Guide

An In-depth Examination of the Chemical Stability and Degradation Pathways of a Key Tertiary Alkyl Halide for Researchers, Scientists, and Drug Development Professionals.

Introduction

2-Chloro-2-methylbutane, also known as tert-amyl chloride, is a tertiary alkyl halide that serves as a valuable reagent and intermediate in organic synthesis, including in the development of pharmaceutical compounds. Its utility is intrinsically linked to its chemical stability and reactivity. As a tertiary alkyl halide, its degradation is primarily governed by nucleophilic substitution (SN1) and elimination (E1 and E2) reactions. The propensity for this compound to form a relatively stable tertiary carbocation intermediate is the cornerstone of its reactivity and dictates the pathways through which it degrades.[1][2] Understanding these degradation pathways, the resulting products, and the kinetics of these reactions is crucial for controlling reaction outcomes, ensuring product purity, and establishing stable storage conditions.

This technical guide provides a comprehensive overview of the stability of this compound, detailing its principal degradation routes, the factors influencing these pathways, and relevant experimental protocols for their investigation.

Core Degradation Pathways

The degradation of this compound predominantly proceeds through two competing mechanisms: nucleophilic substitution (SN1) and elimination (E1 and E2). The reaction conditions, particularly the nature of the solvent and the strength of the base, play a critical role in determining the predominant pathway.

Nucleophilic Substitution (SN1) Pathway: Solvolysis and Hydrolysis

In the presence of a nucleophilic solvent (solvolysis) or water (hydrolysis), this compound readily undergoes a unimolecular nucleophilic substitution (SN1) reaction.[3][4] This is a two-step mechanism initiated by the slow, rate-determining dissociation of the carbon-chlorine bond to form a stable tertiary carbocation and a chloride ion.[2] The carbocation is then rapidly attacked by the nucleophile (e.g., water, alcohol) to yield the substitution product.[2] In the case of hydrolysis, the final product is 2-methyl-2-butanol.[2][5]

The rate of the SN1 reaction is primarily dependent on the concentration of the alkyl halide and is independent of the nucleophile's concentration.[6] The stability of the tertiary carbocation intermediate is a key factor driving this pathway.[2]

Elimination (E1 and E2) Pathways: Formation of Alkenes

Elimination reactions of this compound result in the formation of alkenes through the removal of a hydrogen chloride (HCl) molecule. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.

-

E1 Mechanism: The E1 pathway competes with the SN1 reaction as it shares the same initial rate-determining step: the formation of the tertiary carbocation.[7] Instead of being attacked by a nucleophile, the carbocation can lose a proton from an adjacent carbon to a weak base (often the solvent) to form a double bond. This results in a mixture of the more substituted (and generally more stable) alkene, 2-methyl-2-butene (B146552), and the less substituted alkene, 2-methyl-1-butene (B49056).[8]

-

E2 Mechanism: The E2 mechanism is a one-step, concerted reaction that is favored by the presence of a strong, non-nucleophilic base.[3][9] The base abstracts a proton from a carbon adjacent to the carbon bearing the chlorine atom, while simultaneously the carbon-chlorine bond breaks and a double bond is formed.[3] The regioselectivity of the E2 reaction is highly dependent on the steric bulk of the base used.

-

Zaitsev's Rule: With a small, strong base such as potassium hydroxide (B78521) (KOH), the major product is the more thermodynamically stable, more substituted alkene: 2-methyl-2-butene.[3][9]

-

Hofmann's Rule: With a sterically hindered, bulky base like potassium tert-butoxide (t-BuOK), the major product is the less substituted, less sterically hindered alkene: 2-methyl-1-butene.[10]

-

Quantitative Degradation Data

The rate of degradation of this compound is significantly influenced by the solvent, temperature, and the specific degradation pathway. The following tables summarize available quantitative data.

| Solvent System | Temperature (°C) | Rate Constant (k) (s⁻¹) | Reference |

| 80% Aqueous Ethanol (B145695) | 25 | 1.53 x 10⁻⁵ | [11] |

| Base | Solvent | Major Product | Minor Product | Product Ratio (Major:Minor) | Reference |

| Sodium Hydroxide (NaOH) | Not specified | 2-methyl-2-butene | 2-methyl-1-butene | A predominates | [12] |

| Potassium tert-butoxide (t-BuOK) | Not specified | 2-methyl-1-butene | 2-methyl-2-butene | B predominates | [12] |

| Potassium Hydroxide (KOH) | Aqueous | 2-methyl-2-butene | 2-methyl-1-butene | Not specified | [3][9] |

Other Potential Degradation Pathways

While SN1 and elimination reactions are the primary degradation routes under common laboratory conditions, other pathways such as thermal and photodegradation may also contribute to the decomposition of this compound.

Thermal Degradation

Alkyl halides can undergo thermal decomposition, often through elimination reactions to form alkenes and hydrogen halides. For some alkyl chloroformates, thermal decomposition can lead to the formation of chloroalkanes.[2] The thermal decomposition of alkyl iodides on aluminum surfaces proceeds via carbon-halogen bond cleavage followed by β-hydride elimination.[13] Specific quantitative data on the thermal degradation of this compound is limited, but it is expected to be stable at moderate temperatures. High temperatures would likely favor elimination to yield 2-methyl-2-butene and 2-methyl-1-butene.

Photodegradation

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability and degradation of this compound.

Protocol 1: Kinetic Study of Solvolysis (SN1 Reaction) by Titration

This protocol is adapted from the study of the hydrolysis of tert-butyl chloride and can be used to determine the first-order rate constant of the solvolysis of this compound.[16][17]

Objective: To determine the rate constant for the solvolysis of this compound in an aqueous acetone (B3395972) or ethanol solution.

Materials:

-

This compound

-

Acetone or Ethanol (reagent grade)

-

Distilled water

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Bromothymol blue or another suitable pH indicator

-

Erlenmeyer flasks

-

Pipettes and burette

-

Stopwatch

-

Constant temperature water bath

Procedure:

-

Prepare a stock solution of this compound in the desired solvent (e.g., 0.1 M in acetone).

-

Prepare the aqueous solvent mixture (e.g., 50:50 water:acetone by volume).

-

In an Erlenmeyer flask, place a known volume of the aqueous solvent mixture.

-

Add a few drops of the pH indicator. The solution should be at the desired reaction temperature, maintained by a water bath.

-

Add a small, precise volume of the standardized NaOH solution to the flask. The solution should turn blue (basic).

-

At time t=0, rapidly add a known volume of the this compound stock solution to the flask and start the stopwatch. Swirl to mix thoroughly.

-

Record the time it takes for the solution to turn from blue to yellow/green, indicating that the added NaOH has been neutralized by the HCl produced during the reaction.

-

Immediately add another precise aliquot of the NaOH solution and record the time for the color change to occur again.

-

Repeat this process for several aliquots to obtain a series of time and concentration data points.

-

The concentration of this compound at each time point can be calculated based on the amount of HCl produced, which is equivalent to the amount of NaOH consumed.

-

A plot of the natural logarithm of the concentration of this compound versus time will yield a straight line for a first-order reaction, with the slope being equal to the negative of the rate constant (-k).

Protocol 2: Determination of Elimination Product Distribution by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general procedure for analyzing the product mixture from the elimination reaction of this compound.[10][18]

Objective: To quantify the relative amounts of 2-methyl-2-butene and 2-methyl-1-butene formed from the E2 reaction of this compound.

Materials:

-

This compound

-

Potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK)

-

Ethanol or tert-butanol (B103910) (as solvent)

-

Reflux apparatus

-

Distillation apparatus

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Standards of 2-methyl-2-butene and 2-methyl-1-butene

-

Suitable organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the chosen base (e.g., KOH in ethanol) and add this compound.

-

Reaction: Heat the mixture under reflux for a specified period to allow the elimination reaction to proceed.

-

Product Isolation: After cooling, isolate the volatile alkene products by simple distillation directly from the reaction mixture.[19] Collect the distillate in a receiver cooled in an ice bath to minimize evaporation of the low-boiling point products.

-

Sample Preparation for GC-MS: The collected distillate can be directly analyzed or, for better separation from the solvent, can be extracted with a low-boiling organic solvent like diethyl ether. The organic layer is then dried over an anhydrous drying agent.

-

GC-MS Analysis:

-

Inject a small volume of the prepared sample into the GC-MS.

-

Use a capillary column suitable for separating volatile hydrocarbons (e.g., a non-polar or weakly polar column).

-

Set an appropriate temperature program for the GC oven to separate 2-methyl-1-butene (bp 31 °C) and 2-methyl-2-butene (bp 38 °C).[10]

-

The mass spectrometer will detect the separated components, and the resulting mass spectra can be used to confirm the identity of each isomer by comparing them to the spectra of authentic standards and library data.

-

The relative peak areas in the gas chromatogram can be used to determine the product ratio of the two alkene isomers. For more accurate quantification, calibration curves with standard solutions of each isomer should be prepared.

-

Visualizations of Pathways and Workflows

References

- 1. LON-CAPA Sn2 [s10.lite.msu.edu]

- 2. Formation of 2-chloro-3-methylbutane in the thermal decomposition of 2-methylbutyl chloroformate: evidence for a 1,3-shift involving a protonated cyclopropane intermediate in a kinetically controlled substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. The solvolysis of 2-chloro-2-methyl propane in aqueous acetone is given b.. [askfilo.com]

- 4. Solved 6. The solvolysis reaction of this compound | Chegg.com [chegg.com]

- 5. Solved This is an experiment of dehydrohalogenation | Chegg.com [chegg.com]

- 6. Solved 3. The hydrolysis of this compound in | Chegg.com [chegg.com]

- 7. LON-CAPA Sn2 [s10.lite.msu.edu]

- 8. brainly.com [brainly.com]

- 9. 2-chloro-2-methyl butane, on reaction with aq. KOH gives X as the maj - askIITians [askiitians.com]

- 10. Experiment 6: Elimination Reactions Investigation of | Chegg.com [chegg.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. When this compound is treated with a variety of strong ... | Study Prep in Pearson+ [pearson.com]

- 13. Photocatalytic oxidation for degradation of VOCs [scirp.org]

- 14. Study on photocatalytic degradation of several volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Removal of Indoor Volatile Organic Compounds via Photocatalytic Oxidation: A Short Review and Prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 16. amherst.edu [amherst.edu]

- 17. brainly.com [brainly.com]

- 18. researchgate.net [researchgate.net]

- 19. Solved This is an experiment of dehydrohalogenation | Chegg.com [chegg.com]

Spectroscopic Analysis of 2-Chloro-2-methylbutane: A Technical Guide

This guide provides an in-depth interpretation of the mass spectrometry (MS), carbon-13 nuclear magnetic resonance (¹³C NMR), and proton nuclear magnetic resonance (¹H NMR) data for 2-chloro-2-methylbutane. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry of this compound is typically performed using electron ionization (EI), which involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the parent ion and its various fragments, providing valuable information about the molecule's structure and connectivity.

Experimental Protocol:

-

Instrument: A magnetic sector or quadrupole mass spectrometer.

-

Ionization Method: Electron Ionization (EI).[1]

-

Ionization Energy: 75 eV.[2]

-

Sample Inlet: Gas chromatography (GC) or direct infusion probe.

Data Presentation:

The mass spectrum of this compound is characterized by a series of peaks, with the most intense peak designated as the base peak (100% relative intensity). The molecular ion peak is often weak or absent due to the instability of the tertiary alkyl halide.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 108 | < 1 | [M+2]⁺• (containing ³⁷Cl) |

| 106 | < 1 | [M]⁺• (containing ³⁵Cl) |

| 93 | 5.7 | [M - CH₃]⁺ (containing ³⁷Cl) |

| 91 | 18.5 | [M - CH₃]⁺ (containing ³⁵Cl) |

| 77 | 100.0 | [C₅H₉]⁺ |

| 71 | 95.2 | [C₅H₁₁]⁺ |

| 65 | 2.4 | [C₄H₅Cl]⁺• (containing ³⁷Cl) |

| 63 | 7.1 | [C₄H₅Cl]⁺• (containing ³⁵Cl) |

| 55 | 89.5 | [C₄H₇]⁺ |

| 43 | 84.4 | [C₃H₇]⁺ |

| 41 | 84.9 | [C₃H₅]⁺ |

| 29 | 32.4 | [C₂H₅]⁺ |

| 27 | 27.8 | [C₂H₃]⁺ |

Data sourced from NIST Mass Spectrometry Data Center and ChemicalBook.[1][2]

Interpretation of the Mass Spectrum:

The fragmentation pattern of this compound is consistent with its structure. The presence of chlorine is indicated by the characteristic isotopic pattern in chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.[3]

The base peak at m/z 77 corresponds to the loss of a chlorine radical, forming a stable tertiary carbocation ([C₅H₁₁]⁺). The significant peak at m/z 71 is likely due to the loss of HCl followed by rearrangement. The peaks at m/z 91 and 93, in a roughly 3:1 ratio, represent the loss of a methyl group from the molecular ion containing ³⁵Cl and ³⁷Cl, respectively. Other major fragments at m/z 55, 43, and 41 arise from further fragmentation of the carbon skeleton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. In this compound, there are five carbon atoms, but due to molecular symmetry, only four distinct signals are expected in the ¹³C NMR spectrum.

Experimental Protocol:

-

Instrument: A nuclear magnetic resonance spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).[4]

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Mode: Proton-decoupled.

Data Presentation:

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~75 | C2 (quaternary, bonded to Cl) |

| ~39 | C3 (methylene) |

| ~29 | C1 and C2-methyl (methyl groups) |

| ~9 | C4 (methyl) |

Note: Precise, experimentally verified chemical shifts for all carbons were not available in the searched literature. The presented values are estimates based on typical chemical shift ranges for similar structures.

Interpretation of the ¹³C NMR Spectrum:

The downfield signal at approximately 75 ppm is assigned to the quaternary carbon (C2) directly attached to the electronegative chlorine atom. The methylene (B1212753) carbon (C3) appears around 39 ppm. The two methyl groups attached to the quaternary carbon (C1 and the C2-methyl) are chemically equivalent and are expected to produce a single signal around 29 ppm. The most upfield signal, at approximately 9 ppm, corresponds to the terminal methyl group of the ethyl chain (C4).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number of different proton environments, their chemical shifts, spin-spin coupling, and the number of protons in each environment. The ¹H NMR spectrum of this compound shows three distinct signals.

Experimental Protocol:

-

Instrument: A 90 MHz or higher nuclear magnetic resonance spectrometer.[2]

-

Solvent: Deuterated chloroform (CDCl₃).[2]

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Presentation:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |

| 1.76 | Quartet | 2H | -CH₂- |

| 1.56 | Singlet | 6H | 2 x -CH₃ (at C2) |

| 1.04 | Triplet | 3H | -CH₃ (of ethyl) |

Data sourced from ChemicalBook.[2]

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is consistent with its structure, showing three sets of non-equivalent protons.

-

A singlet at approximately 1.56 ppm with an integration of 6H is assigned to the two equivalent methyl groups attached to the quaternary carbon (C2). These protons have no adjacent protons to couple with, hence they appear as a singlet.

-

A quartet at around 1.76 ppm, integrating to 2H, is assigned to the methylene protons (-CH₂-) of the ethyl group. These protons are coupled to the three protons of the adjacent methyl group, resulting in a quartet (n+1 = 3+1 = 4).

-

A triplet at approximately 1.04 ppm, with an integration of 3H, corresponds to the terminal methyl protons (-CH₃) of the ethyl group. These protons are coupled to the two protons of the adjacent methylene group, giving a triplet (n+1 = 2+1 = 3).

Workflow for Spectroscopic Interpretation

The following diagram illustrates the logical workflow for the interpretation of the combined spectroscopic data to confirm the structure of this compound.

References

A Comprehensive Technical Guide to the Thermophysical and Thermodynamic Properties of 2-Chloro-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermophysical and thermodynamic properties of 2-Chloro-2-methylbutane (tert-amyl chloride), a significant compound in organic synthesis and various industrial applications. This document compiles essential data from various scientific sources, outlines detailed experimental methodologies for property determination, and presents a visual representation of a general experimental workflow.

Compound Identification and Physical Properties

This compound is a colorless liquid with the chemical formula C₅H₁₁Cl.[1][2][3] It is also known by several synonyms, including tert-amyl chloride and 2-methyl-2-chlorobutane.[4][5] This compound is highly flammable and incompatible with strong oxidizing agents.[3][6] It is soluble in ethanol (B145695) and ethyl ether but insoluble in water.[3][7]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 594-36-5 | [2][3][6] |

| Molecular Formula | C₅H₁₁Cl | [1][5] |

| Molecular Weight | 106.59 g/mol | [2][4] |

| Density | 0.866 g/mL at 25 °C | [2][3][8] |

| 0.865 g/mL | [1] | |

| 0.8591 g/cm³ at 20 °C | [9] | |

| Melting Point | -73 °C | [1][2][3] |

| -73.5 °C | [9] | |

| Boiling Point | 85-86 °C | [2][3][8] |

| 85 °C | [1] | |

| 85.5 °C | [9] | |

| Refractive Index | n20/D 1.405 | [2][3] |

| Flash Point | -10 °C (14 °F) - closed cup | [6][7] |

| Solubility | Soluble in ethanol, ethyl ether; Insoluble in water | [3][7] |

| Log10 Partition Coefficient (octanol/water) | 2.52 | [1] |

| Surface Tension | 22.09 dyn/cm | [1] |

| Dielectric Constant | 9.30 | [1] |

Thermodynamic Properties

The thermodynamic properties of this compound are crucial for understanding its behavior in chemical reactions and processes.

| Property | Value | Source |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -3374.9 ± 1.6 kJ/mol | [5] |

| Liquid Phase Enthalpy of Formation at Standard Conditions (ΔfH°liquid) | -235. ± 2. kJ/mol | [10] |

| Enthalpy of Vaporization (ΔvapH°) | 35.0 kJ/mol at 295 K | [11] |

| 33.5 ± 0.84 kJ/mol at 356.2 K | [11] |

Experimental Protocols

The accurate determination of thermophysical and thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for key measurements, adaptable for this compound.

Density Measurement

The density of a liquid can be determined using several methods, including the vibrating tube densitometer and the pycnometer method.

Vibrating Tube Densitometer: This method is based on measuring the change in the natural frequency of a vibrating U-shaped tube when it is filled with the sample liquid.[12][13][14] The density is calculated from the oscillation period, which is related to the mass of the liquid in the tube.[13] This technique offers high precision and requires only a small sample volume.[12]

-

Protocol:

-

Calibrate the instrument using two reference standards of known density, typically dry air and ultrapure water.

-

Inject the degassed sample of this compound into the U-tube, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium at the desired temperature, controlled by a Peltier thermostat.

-

Measure the oscillation period of the U-tube.

-

The instrument's software calculates the density based on the calibration data and the measured period.

-

Repeat the measurement to ensure reproducibility.

-

Boiling Point and Vapor Pressure Determination

Ebulliometry and the static method are common techniques for determining the boiling point and vapor pressure of a liquid.

Ebulliometry: An ebulliometer is used to accurately measure the boiling point of a liquid by maintaining a vapor-liquid equilibrium at a constant pressure.[2][15]

-

Protocol:

-

Introduce a pure sample of this compound into the boiler of the ebulliometer.

-

Heat the liquid to its boiling point. The design of the ebulliometer ensures that the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid, which is the true boiling point.[2]

-

Record the temperature and the ambient pressure.

-

For vapor pressure measurements at different temperatures, the system pressure can be controlled.

-

Static Method: This technique involves introducing a degassed liquid sample into an evacuated, thermostated cell and measuring the resulting equilibrium pressure.[16]

-

Protocol:

-

Thoroughly degas the this compound sample, for example, by repeated freeze-pump-thaw cycles.

-

Introduce the degassed sample into an evacuated measurement cell of a known volume.

-

Place the cell in a thermostat to maintain a constant temperature.

-

Allow the system to reach equilibrium, where the pressure inside the cell corresponds to the vapor pressure of the liquid at that temperature.

-

Measure the pressure using a high-precision pressure transducer.

-

Repeat the measurements at various temperatures to obtain the vapor pressure curve.

-

Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a widely used technique for determining the heat capacity of liquids.[17][18][19][20]

-

Protocol:

-

Perform a baseline measurement with two empty, matched crucibles to calibrate the instrument.

-

Place a known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) in the sample crucible and run the temperature program.

-

Place a known mass of this compound in the sample crucible. To prevent evaporation, hermetically sealed crucibles should be used.

-

Run the same temperature program as with the standard and the baseline. The temperature program typically consists of an isothermal segment, a heating segment at a constant rate (e.g., 10-20 K/min), and a final isothermal segment.[19]

-

The heat flow difference between the sample and the reference crucible is measured as a function of temperature.

-

The heat capacity of the sample is calculated by comparing the heat flow signal of the sample with that of the standard and the baseline.

-

Enthalpy of Vaporization Determination

The enthalpy of vaporization can be determined calorimetrically or calculated from vapor pressure data using the Clausius-Clapeyron equation.[21]

Calorimetric Method: This involves directly measuring the heat required to vaporize a known amount of the substance.[5]

-

Protocol:

-

A known mass of this compound is placed in a vaporization vessel within a calorimeter.

-

The liquid is vaporized, and the heat absorbed during this process is measured by the calorimeter.[22]

-

The molar enthalpy of vaporization is then calculated from the absorbed heat and the amount of substance vaporized.

-

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of a thermophysical property.

A generalized workflow for determining thermophysical properties.

This guide provides a foundational understanding of the key thermophysical and thermodynamic properties of this compound, along with the experimental rigor required for their determination. The presented data and methodologies are intended to support further research and development in fields where this compound plays a vital role.

References

- 1. vscht.cz [vscht.cz]

- 2. Ebulliometer - Wikipedia [en.wikipedia.org]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 4. modern-physics.org [modern-physics.org]

- 5. researchgate.net [researchgate.net]

- 6. merriam-webster.com [merriam-webster.com]

- 7. Online Vibrating Tube Liquid Density Meter - Qingdao Add Value Flow Metering Co.,Ltd. [addvalueflow.com]

- 8. mdpi.com [mdpi.com]

- 9. Measure the Specific Heat of Water and Other Fluids : 5 Steps (with Pictures) - Instructables [instructables.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Butane, 2-chloro-2-methyl- [webbook.nist.gov]

- 12. Portable Density Meter (U-shaped Vibrating Tube) | Density Meter | ALPTEC Static Grounding Solutions Manufacturer [staticgrounding.cn]

- 13. scribd.com [scribd.com]

- 14. instrumentationtools.com [instrumentationtools.com]

- 15. assignmentpoint.com [assignmentpoint.com]

- 16. revroum.lew.ro [revroum.lew.ro]

- 17. mse.ucr.edu [mse.ucr.edu]

- 18. mt.com [mt.com]

- 19. researchgate.net [researchgate.net]

- 20. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 21. Enthalpy of vaporisation of water [wwwchem.uwimona.edu.jm]

- 22. uobabylon.edu.iq [uobabylon.edu.iq]

Solubility profile of 2-Chloro-2-methylbutane in various solvents

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of this compound (also known as tert-amyl chloride). The document details its solubility in various solvents, provides experimental protocols for solubility determination, and includes a visual representation of the experimental workflow.

Introduction to this compound

This compound is a tertiary alkyl halide with the chemical formula C₅H₁₁Cl. It is a colorless liquid at room temperature and is utilized in organic synthesis as a chemical intermediate and as a solvent.[1][2] Understanding its solubility is crucial for its application in reaction chemistry, purification processes, and formulation development.

The solubility of a compound is largely dictated by its molecular structure and the intermolecular forces it can form with a solvent. As a polar molecule due to the electronegativity difference between the carbon and chlorine atoms, this compound exhibits dipole-dipole interactions.[1] However, its bulky tertiary structure and the surrounding nonpolar alkyl groups influence its overall solubility characteristics.

Solubility Profile of this compound

The solubility of this compound is well-documented in a qualitative manner. While specific quantitative data (e.g., g/100 mL) is not widely available in published literature, its general behavior in various solvent classes follows the principle of "like dissolves like." Alkyl halides are generally soluble in most organic solvents but are considered insoluble or sparingly soluble in water.[1][3]

Data Presentation: Solubility Summary

The following table summarizes the known solubility of this compound in various common solvents.

| Solvent Class | Solvent Name | Solubility/Miscibility | Reference(s) |

| Polar Protic Solvents | Water | Insoluble / Sparingly Soluble | [1][2][3][4] |

| Ethanol | Soluble | [2][4] | |

| Methanol | Expected to be Soluble | [3][5] | |

| Polar Aprotic Solvents | Acetone | Expected to be Soluble/Miscible | [5] |

| Nonpolar Solvents | Ethyl Ether | Soluble | [2][4] |

| Hexane | Expected to be Soluble/Miscible | [5] | |

| Benzene | Expected to be Soluble/Miscible | [3][5] | |

| Toluene | Expected to be Soluble/Miscible | [5] | |

| Chloroform | Expected to be Soluble/Miscible | [5] |

Note: "Expected to be Soluble/Miscible" is based on the general solubility properties of alkyl halides in common organic solvents.[3][5]

Alkyl halides like this compound are typically miscible with nonpolar and moderately polar organic solvents due to the favorable van der Waals forces and dipole-dipole interactions.[5] Their insolubility in water is attributed to their inability to form hydrogen bonds with water molecules and the energy required to disrupt the existing hydrogen bonds between water molecules.[3][5]

Experimental Protocols for Solubility Determination

For a precise quantitative determination of solubility, standardized experimental protocols are necessary. The following methodologies are adapted from established guidelines for determining the solubility of chemical substances.

General Methodology for Liquid-Liquid Miscibility

A common method to determine the miscibility of two liquids is through direct visual observation.

Protocol:

-

Preparation: Ensure both the this compound and the selected solvent are of high purity and are degassed if necessary.

-

Mixing: In a clear, sealed container (e.g., a glass vial or test tube), add a known volume of the solvent.

-

Titration: Gradually add small, measured volumes of this compound to the solvent, agitating the mixture thoroughly after each addition.

-

Observation: Observe the mixture for any signs of immiscibility, such as the formation of a second layer or turbidity.

-

Endpoint: If the two liquids are miscible, a single homogeneous phase will persist. If they are immiscible or partially miscible, a boundary layer will form. The volume at which this occurs can be recorded.

-

Temperature Control: The experiment should be conducted at a constant, recorded temperature, as miscibility can be temperature-dependent.

Standardized Aqueous Solubility Determination (Adapted from OECD Guideline 105 and ASTM E1148)

For determining the solubility of a substance in water, the "flask method" is a widely accepted technique.

Protocol:

-

Apparatus: Use a thermostated shaker or magnetic stirrer with a water bath to maintain a constant temperature. Glass flasks with stoppers are required.

-

Procedure: a. Add an excess amount of this compound to a flask containing a known volume of purified water. b. Seal the flask and agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). c. After agitation, allow the mixture to stand to let the undissolved portion settle. d. Carefully withdraw a sample from the aqueous phase, ensuring no undissolved droplets are included. This can be achieved by centrifugation followed by sampling from the supernatant. e. Analyze the concentration of this compound in the aqueous sample using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The solubility is reported as the average concentration from multiple replicate experiments, typically in units of mg/L or g/100 mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in a typical solubility determination experiment.

Caption: Workflow for experimental solubility determination.

Conclusion

The solubility profile of this compound is consistent with that of a tertiary alkyl halide, demonstrating good solubility in a range of organic solvents and poor solubility in water. This guide provides a foundational understanding of its solubility characteristics and outlines the experimental procedures for its quantitative determination, which is essential for its effective use in research and industrial applications.

References

- 1. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 2. This compound | 594-36-5 [chemicalbook.com]

- 3. thefactfactor.com [thefactfactor.com]

- 4. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Alkyl Halides: Classifications, Preparations, Physical and Chemical Properties, Practice Problems and Frequently Asked Questions in Physics: Definition, Types and Importance | AESL [aakash.ac.in]

An In-depth Technical Guide on the Reaction Mechanism of 2-Chloro-2-methylbutane with Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism of 2-chloro-2-methylbutane with water. The content delves into the core kinetic and thermodynamic principles governing this unimolecular nucleophilic substitution (SN1) reaction, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

The reaction of this compound, a tertiary alkyl halide, with water is a classic example of a first-order nucleophilic substitution (SN1) reaction. This process, also known as solvolysis when the solvent acts as the nucleophile, is fundamental to understanding reaction mechanisms in organic chemistry and has implications in various fields, including the synthesis of pharmaceutical compounds. The reaction proceeds through a multi-step mechanism involving the formation of a carbocation intermediate, which dictates the overall rate and stereochemical outcome of the reaction.

The SN1 Reaction Mechanism

The hydrolysis of this compound follows a well-established SN1 pathway. This mechanism can be broken down into three key steps:

-

Formation of a Tertiary Carbocation: The reaction is initiated by the slow, rate-determining step where the carbon-chlorine bond heterolytically cleaves, resulting in the formation of a stable tertiary carbocation and a chloride ion.[1] The stability of this carbocation is attributed to the electron-donating inductive effect and hyperconjugation from the surrounding methyl and ethyl groups.

-

Nucleophilic Attack by Water: The planar carbocation intermediate is then rapidly attacked by a water molecule, which acts as the nucleophile. The attack can occur from either face of the carbocation with equal probability.

-

Deprotonation: In the final step, a second water molecule acts as a base, removing a proton from the oxonium ion intermediate to yield the final product, 2-methyl-2-butanol, and a hydronium ion.

The overall reaction is as follows:

(CH₃)₂C(Cl)CH₂CH₃ + 2H₂O → (CH₃)₂C(OH)CH₂CH₃ + H₃O⁺ + Cl⁻

Data Presentation

Table 1: Hypothetical Rate Constants for the Hydrolysis of this compound at Various Temperatures

| Temperature (K) | Rate Constant (k, s⁻¹) |

| 283 | Value |

| 288 | Value |

| 293 | Value |

| 298 | Value |

| 303 | Value |

Note: Actual experimental values would need to be determined using the protocols outlined below. The rate is expected to increase with temperature.

Table 2: Arrhenius and Thermodynamic Parameters for a Typical Tertiary Alkyl Halide Hydrolysis

| Parameter | Symbol | Typical Value | Unit |

| Activation Energy | Eₐ | Value | kJ/mol |

| Pre-exponential Factor | A | Value | s⁻¹ |

| Enthalpy of Activation | ΔH‡ | Value | kJ/mol |

| Entropy of Activation | ΔS‡ | Value | J/(mol·K) |

| Gibbs Free Energy of Activation | ΔG‡ | Value | kJ/mol |

Note: These parameters are interdependent and can be calculated from the temperature-dependent rate constants.

Experimental Protocols

The following are detailed methodologies for the kinetic study of the hydrolysis of this compound.

Determination of the Rate Law and Rate Constant

This experiment is designed to determine the first-order rate constant by monitoring the production of hydrochloric acid over time.

Materials:

-

This compound

-

Distilled water

-

Acetone (B3395972) (to aid solubility if needed, though this will affect the rate)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Bromophenol blue indicator

-

Pipettes, burette, Erlenmeyer flasks, stopwatch

-

Constant temperature water bath

Procedure:

-

Prepare a solution of this compound in a suitable solvent (e.g., a water-acetone mixture).

-

In a separate flask, add a known volume of distilled water (and acetone if used) and a few drops of bromophenol blue indicator.

-

Add a small, precise volume of the standardized NaOH solution to the water, which will turn the solution blue (basic).

-

Initiate the reaction by adding a known volume of the this compound solution to the flask and simultaneously start the stopwatch.

-

The hydrolysis of this compound will produce HCl, which will neutralize the added NaOH.

-

Record the time it takes for the solution to turn from blue to yellow (acidic). This marks the point where all the initial NaOH has been consumed.

-

Immediately add another precise aliquot of the NaOH solution, and the solution will turn blue again.

-

Continue this process for several aliquots, recording the time for each color change.

-

The rate constant can be determined by plotting the natural logarithm of the concentration of this compound versus time.

Determination of the Activation Energy

This protocol outlines the procedure to determine the Arrhenius parameters for the hydrolysis reaction.

Procedure:

-

Follow the procedure for determining the rate constant as described in section 4.1.

-

Repeat the entire experiment at several different, precisely controlled temperatures using a constant temperature water bath. It is recommended to use at least four to five different temperatures.[2]

-

Calculate the rate constant (k) for each temperature.

-

Plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).

-

The slope of this Arrhenius plot is equal to -Eₐ/R, where Eₐ is the activation energy and R is the ideal gas constant (8.314 J/(mol·K)).

-

The y-intercept of the plot is equal to the natural logarithm of the pre-exponential factor (ln A).

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the reaction of this compound with water.

Caption: The SN1 reaction mechanism of this compound with water.

Caption: Experimental workflow for kinetic analysis.

Conclusion

The reaction of this compound with water serves as a quintessential model for SN1 reactions. Its mechanism, characterized by the formation of a stable tertiary carbocation, governs the first-order kinetics and the stereochemical outcome. While specific quantitative data for this exact reaction in pure water requires dedicated experimental determination, the provided protocols offer a robust framework for such investigations. A thorough understanding of this reaction is crucial for professionals in chemical research and drug development, where the principles of nucleophilic substitution are frequently applied in synthetic strategies.

References

Methodological & Application

Laboratory synthesis of 2-Chloro-2-methylbutane from 2-methyl-2-butanol

An application note on the laboratory synthesis of 2-Chloro-2-methylbutane from 2-methyl-2-butanol (B152257) via an SN1 reaction.

Application Note: Laboratory Synthesis of this compound

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. For tertiary alcohols, the reaction with hydrohalic acids proceeds efficiently through a Substitution Nucleophilic First Order (SN1) mechanism.[1][2] This application note provides a detailed protocol for the synthesis of this compound (tert-amyl chloride) from 2-methyl-2-butanol (tert-amyl alcohol) using concentrated hydrochloric acid. This reaction is a classic example of an SN1 pathway, involving the formation of a stable tertiary carbocation intermediate.[3] The protocol covers the reaction setup, purification through extraction and washing, and final product isolation.

Reaction and Mechanism

The overall reaction involves the substitution of the hydroxyl group (-OH) of the tertiary alcohol with a chlorine atom from hydrochloric acid.

Overall Reaction: (CH₃)₂C(OH)CH₂CH₃ + HCl → (CH₃)₂C(Cl)CH₂CH₃ + H₂O

The reaction proceeds via a three-step SN1 mechanism:

-

Protonation: The hydroxyl group of the alcohol is protonated by the strong acid (HCl) to form a good leaving group, water.[2][4][5]

-

Carbocation Formation: The protonated alcohol loses a molecule of water to form a relatively stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[2]

-

Nucleophilic Attack: The chloride ion (Cl⁻), a nucleophile, attacks the electrophilic carbocation to form the final product, this compound.[2][4]

A common side reaction is E1 elimination, which can lead to the formation of alkene byproducts such as 2-methyl-1-butene (B49056) and 2-methyl-2-butene.[6]

Caption: SN1 reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of tertiary alkyl halides.[1][7][8]

Materials and Reagents

| Compound/Material | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Methyl-2-butanol | C₅H₁₂O | 88.15 | 102 | 0.805 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~ -85 (as gas) | 1.18 (for 37% soln) |

| This compound | C₅H₁₁Cl | 106.59 | 85-86 | 0.866 |

| Sodium Bicarbonate (5% soln) | NaHCO₃ | 84.01 | N/A | ~ 1.03 |

| Saturated Sodium Chloride | NaCl | 58.44 | N/A | ~ 1.2 |

| Anhydrous Calcium Chloride | CaCl₂ | 110.98 | N/A | N/A |

| Separatory Funnel | 125 mL | N/A | N/A | N/A |

| Erlenmeyer Flasks | 50 mL, 500 mL | N/A | N/A | N/A |

| Distillation Apparatus | N/A | N/A | N/A |

Procedure

-

Reaction Setup: In a certified chemical fume hood, add 10.0 mL of 2-methyl-2-butanol and 25 mL of concentrated (12M) hydrochloric acid to a 125 mL separatory funnel.[7][9]

-

Reaction: Without stoppering the funnel, gently swirl the mixture for about one minute.[7] Stopper the funnel, invert it, and immediately vent to release pressure. Shake the funnel for approximately 5 minutes, venting frequently to relieve the pressure buildup from HCl gas.[1][8]

-

Phase Separation: Allow the funnel to stand undisturbed on a ring stand until two distinct layers form. The upper layer is the organic product, and the lower layer is the aqueous acid.[7][9]

-

Aqueous Layer Removal: Carefully drain the lower aqueous layer and set it aside.[7][9]

-

Washing with Water: Wash the remaining organic layer with 10 mL of water by shaking and venting. Allow the layers to separate and drain the lower aqueous layer.[7][10]

-